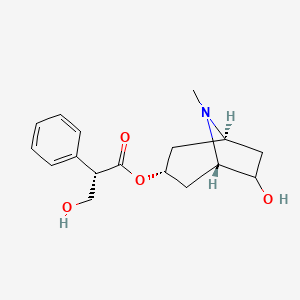

7-Hydroxyhyoscyamine

CAS No.: 949092-65-3

Cat. No.: VC2941378

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949092-65-3 |

|---|---|

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| Standard InChI | InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 |

| Standard InChI Key | WTQYWNWRJNXDEG-YFVFXCHESA-N |

| Isomeric SMILES | CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

| SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

| Canonical SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Introduction

Chemical Properties and Structure

7-Hydroxyhyoscyamine, identified by CAS number 949092-65-3, is an organic compound with molecular formula C17H23NO4 and molecular weight of 305.4 g/mol . It has the IUPAC name [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate . The compound has four defined stereocenters and one undefined stereocenter, giving it a complex three-dimensional structure .

Structural Identifiers

The compound can be identified using several chemical identifiers, summarized in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| InChI | InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 |

| InChIKey | WTQYWNWRJNXDEG-YFVFXCHESA-N |

| Canonical SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

| Isomeric SMILES | CN1[C@@H]2CC@HOC(=O)C@HC3=CC=CC=C3 |

Table 1: Chemical Identifiers of 7-Hydroxyhyoscyamine

Physical and Chemical Properties

The compound possesses several key properties that influence its behavior in chemical and biological systems:

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 70 Ų |

| Heavy Atom Count | 22 |

| Formal Charge | 0 |

| Complexity | 396 |

| Stereochemistry | Epimeric |

| Defined Stereocenters | 4 of 5 |

Table 2: Physical and Chemical Properties of 7-Hydroxyhyoscyamine

Synthesis and Production Methods

Biosynthetic Pathway

7-Hydroxyhyoscyamine is synthesized in nature from hyoscyamine through enzymatic hydroxylation. The primary enzyme responsible for this transformation is hyoscyamine 6β-hydroxylase, which introduces a hydroxyl group at the 6β position of the tropane ring system.

Industrial Production

Industrial production of 7-Hydroxyhyoscyamine primarily involves the cultivation of root cultures from plants belonging to the Solanaceae family. These include species such as Duboisia myoporoides and Duboisia leichhardtii, which naturally produce tropane alkaloids . The compound has also been identified in other Solanaceous plants including Scopolia lurida and Scopolia tangutica through high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions

Hydroxylation

The primary reaction involved in the formation of 7-Hydroxyhyoscyamine is hydroxylation, where hyoscyamine undergoes oxidation to incorporate a hydroxyl group. This reaction requires specific cofactors, including:

-

2-oxoglutarate

-

Ferrous ions (Fe²⁺)

-

Molecular oxygen

-

Ascorbate

The hydroxylation reaction is a critical step in the biosynthetic pathway of tropane alkaloids in plants of the Solanaceae family.

Epoxidation

7-Hydroxyhyoscyamine can undergo further oxidative transformation through epoxidation reactions. These reactions typically involve oxidative ring-closure and can lead to the formation of scopolamine, which is a pharmacologically important tropane alkaloid.

Derivatization

The compound can serve as a starting point for the synthesis of other tropane alkaloids, making it valuable in pharmaceutical research. Its hydroxyl groups provide sites for further chemical modifications, allowing for the development of novel compounds with potentially enhanced pharmacological properties.

Biological Activity and Pharmacology

Anticholinergic Effects

As a tropane alkaloid, 7-Hydroxyhyoscyamine exhibits anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. This mechanism is similar to its parent compound hyoscyamine, which blocks the action of acetylcholine at various sites in the body, including:

By blocking muscarinic receptors, it can reduce smooth muscle spasms and decrease various secretions throughout the body.

Antibacterial Properties

Studies have indicated that 7-Hydroxyhyoscyamine possesses antibacterial properties, capable of inhibiting the growth of various bacterial strains. This activity contributes to its potential value in developing new antimicrobial agents.

Anxiolytic and Sedative Effects

Research suggests that 7-Hydroxyhyoscyamine, like other tropane alkaloids, may possess anxiolytic and sedative properties. Studies on related compounds from the same plant families have shown effects on central nervous system function that may reduce anxiety and promote sedation .

Research Applications

Chemical Research

7-Hydroxyhyoscyamine serves as an important compound in chemical research:

-

Used as a precursor in the synthesis of other tropane alkaloids

-

Employed in studies of stereochemistry and structure-activity relationships

-

Utilized in the development of synthetic methodologies for complex natural products

Biological Research

In biological research, 7-Hydroxyhyoscyamine contributes to understanding several aspects of plant biochemistry:

-

Plant metabolism studies, particularly in tropane alkaloid biosynthesis

-

Investigation of plant defense mechanisms against herbivores

-

Research on secondary metabolite production in medicinal plants

Comparative Analysis with Similar Compounds

Structural Comparison

7-Hydroxyhyoscyamine belongs to the tropane alkaloid family, which includes several pharmacologically significant compounds. The table below compares key structural features:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 7-Hydroxyhyoscyamine | C17H23NO4 | 305.4 g/mol | Hydroxyl group at position 7 |

| Hyoscyamine | C17H23NO3 | 289.4 g/mol | Lacks hydroxyl group at position 7 |

| Scopolamine | C17H21NO4 | 303.4 g/mol | Contains an epoxide ring |

| Atropine | C17H23NO3 | 289.4 g/mol | Racemic mixture of hyoscyamine |

Table 3: Structural Comparison of 7-Hydroxyhyoscyamine with Related Tropane Alkaloids

Pharmacological Comparison

The pharmacological properties of 7-Hydroxyhyoscyamine can be compared with related compounds:

| Compound | Anticholinergic Potency | Key Pharmacological Features |

|---|---|---|

| 7-Hydroxyhyoscyamine | Moderate | Binding energy with SARS-CoV-2 Mpro: -6.1 kcal/mol |

| Hyoscyamine | High (98% of atropine) | Selective M2 receptor antagonist |

| Scopolamine | High (92% of atropine) | Greater CNS effects, stronger euphoric effects |

| Atropine | Reference standard (100%) | Non-selective muscarinic antagonist |

Table 4: Pharmacological Comparison of 7-Hydroxyhyoscyamine with Related Compounds

Recent Studies and Future Directions

Antiviral Research

Recent molecular docking studies have explored the potential of 7-Hydroxyhyoscyamine as an inhibitor of the SARS-CoV-2 main protease. The compound showed promising binding interactions, suggesting potential antiviral applications that warrant further investigation .

Structural Analogs Development

Current research directions include the development of structural analogs of 7-Hydroxyhyoscyamine with enhanced pharmacological profiles. These efforts aim to improve potency, selectivity, or reduce side effects through systematic structural modifications .

Plant Biotechnology Applications

Advances in plant biotechnology have enabled improved production of tropane alkaloids, including 7-Hydroxyhyoscyamine, through tissue culture and genetic engineering approaches. These methods offer potential for sustainable and controlled production of these valuable compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume